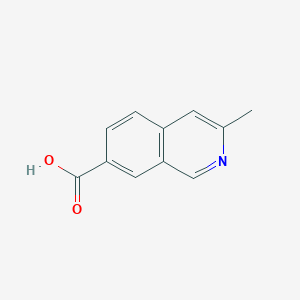

3-Methylisoquinoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-8-2-3-9(11(13)14)5-10(8)6-12-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMFOBYHZZGKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)C(=O)O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282576 | |

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858646-62-5 | |

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858646-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-7-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylisoquinoline 7 Carboxylic Acid and Its Derivatives

Established Synthetic Routes to Isoquinoline-7-carboxylic Acid Scaffolds

The foundational approaches to synthesizing the isoquinoline (B145761) core often rely on well-established named reactions that have been refined over many years. These methods typically involve the formation of the heterocyclic ring system from acyclic precursors.

Oxidative Approaches for Isoquinoline Carboxylic Acid Formation

One direct method to introduce a carboxylic acid group onto a pre-existing isoquinoline scaffold is through the oxidation of an alkyl substituent. A common strategy involves the oxidation of a methyl group at the desired position. For instance, in a related quinoline (B57606) system, 7-chloro-3,8-dimethylquinoline has been successfully oxidized to 7-chloro-3-methylquinoline-8-carboxylic acid. This transformation is typically carried out in strong acidic media, such as 70% sulfuric acid, at elevated temperatures (e.g., 140°C). The reaction is facilitated by the presence of an oxidizing agent like nitric acid and a catalyst system, which can include vanadium(V) oxide and cobalt(II) acetate. This oxidative approach provides a direct route to the carboxylic acid functionality from a readily available methyl-substituted precursor.

Classical Ring-Closing Strategies for Isoquinoline Core Construction

Two of the most prominent classical methods for constructing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. nih.govacs.orgwikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution is typically carried out in the presence of a dehydrating agent under acidic conditions. acs.orgnrochemistry.com Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or triflic anhydride (Tf₂O). nrochemistry.com The reaction proceeds through the cyclization of the β-arylethylamide, and the resulting 3,4-dihydroisoquinoline can then be dehydrogenated to the corresponding aromatic isoquinoline. nrochemistry.com The success of this reaction is often enhanced by the presence of electron-donating groups on the benzene ring of the starting material. nrochemistry.com To synthesize a 3-methylisoquinoline (B74773) derivative, an N-acetyl-β-phenylethylamine precursor would be required.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgchem-station.comresearchgate.net This reaction, first reported in 1893, involves two main stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by ring closure in the presence of a strong acid like sulfuric acid. wikipedia.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other means. organicreactions.orgresearchgate.net

A key modification of this reaction, the Schlittler-Müller modification , utilizes a substituted benzylamine and glyoxal hemiacetal, which can lead to C1-substituted isoquinolines. Another variation, the Bobbitt modification , involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization to produce tetrahydroisoquinolines.

Introduction and Functionalization of the Carboxylic Acid Moiety at C-7

Introducing a carboxylic acid group specifically at the C-7 position of the isoquinoline ring often requires a multi-step approach, starting from a precursor with a suitable functional group at that position.

A common strategy involves the use of a halogenated isoquinoline intermediate, such as a 7-bromo-3-methylisoquinoline. This precursor can then undergo a transition-metal-catalyzed carbonylation reaction . Palladium-catalyzed carbonylations are particularly effective for this transformation. These reactions typically involve treating the aryl bromide with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable ligand. This method allows for the direct conversion of the C-Br bond to a C-COOH bond or its ester equivalent, which can then be hydrolyzed to the carboxylic acid.

Alternatively, organometallic approaches can be employed. For example, a 7-halo-3-methylisoquinoline can be converted into a Grignard reagent by reacting it with magnesium metal. This organomagnesium species can then be treated with carbon dioxide (CO₂) to form a magnesium carboxylate salt. Subsequent acidification of the reaction mixture yields the desired 3-methylisoquinoline-7-carboxylic acid.

Another powerful technique for regioselective functionalization is directed ortho-metalation (DoM) . This method involves the use of a directing metalation group (DMG) on the aromatic ring, which directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. While direct C-7 functionalization of the isoquinoline core itself via DoM can be challenging due to the electronic nature of the heterocyclic ring, this strategy can be applied to precursors before the isoquinoline ring is formed.

Advanced Synthetic Approaches for this compound and Analogues

More contemporary synthetic methods offer increased efficiency, milder reaction conditions, and greater functional group tolerance for the synthesis of complex isoquinoline derivatives.

Transition-Metal Catalyzed Reactions in Isoquinoline Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of isoquinoline scaffolds. nih.gov Catalysts based on rhodium, cobalt, and copper have been extensively developed for this purpose.

Rhodium(III)-catalyzed reactions often involve the C-H activation of aryl precursors. rsc.orgacs.orgresearchgate.netlookchem.com For example, the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, using a catalyst system like [Cp*RhCl₂]₂ with sodium acetate, can lead to the formation of isoquinolines. acs.org This process occurs through a redox-neutral pathway involving ortho-rhodation and subsequent C-N bond formation. acs.org

Cobalt-catalyzed syntheses also frequently utilize C-H activation strategies. acs.orgacs.orgthieme-connect.com For instance, the annulation of benzylamides with alkynes can be achieved using a cobalt catalyst, with oxygen serving as the terminal oxidant. acs.org Picolinamide has been employed as a traceless directing group in these reactions, which exhibit good functional group tolerance and regioselectivity. acs.org

Copper-catalyzed methods provide an economical and less toxic alternative for isoquinoline synthesis. nih.govrsc.orgresearchgate.netrsc.org These reactions can proceed through various mechanisms, including intramolecular cyclization of precursors like (E)-2-alkynylaryl oxime derivatives in water, offering an environmentally friendly approach. nih.govrsc.org Copper catalysis is also effective in multicomponent reactions, allowing for the rapid assembly of substituted isoquinolines from simple starting materials. rsc.org

The following table summarizes some examples of transition-metal catalyzed isoquinoline syntheses:

| Catalyst Metal | Precursors | Key Features |

| Rhodium | Aryl ketone O-acyloximes and internal alkynes | Redox-neutral C-H activation/annulation |

| Cobalt | Benzylamides and alkynes | C-H/N-H bond activation, often with a traceless directing group |

| Copper | (E)-2-alkynylaryl oxime derivatives | Intramolecular cyclization, can be performed in water |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a single synthetic operation to form a complex product that contains substantial portions of all the reactants. beilstein-journals.orgresearchgate.netacs.org MCRs are particularly valuable for generating libraries of structurally diverse compounds.

For the synthesis of isoquinoline derivatives, MCRs can rapidly construct the core scaffold with various substituents. For example, a copper-catalyzed three-component reaction of a β-halovinyl/aryl aldehyde, a terminal alkyne, and an amine source like tert-butylamine can yield a wide range of 3-substituted isoquinolines. rsc.org Another example involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex fused isoquinoline systems. acs.org

The Ugi reaction, a well-known MCR, can also be coupled with subsequent cyclization strategies, such as the Pomeranz-Fritsch reaction, to build diverse isoquinoline scaffolds. acs.org This approach allows for the introduction of multiple points of diversity in a single, streamlined process.

Diastereoselective and Enantioselective Synthesis of Chiral Isoquinoline Carboxylic Acids

The synthesis of chiral isoquinoline carboxylic acids in an optically pure form is of significant interest due to their role as crucial building blocks for natural products and synthetic pharmaceuticals. mdpi.com Considerable research has been dedicated to the development of asymmetric syntheses of tetrahydroisoquinolines, with modifications of classical methods such as the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch–Bobbitt cyclizations playing a key role. mdpi.com

One notable approach combines the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com In this method, the stereoselectivity is directed by a chiral amine component in the Petasis reaction, leading to the formation of diastereomeric oxazin-2-ones. These intermediates are then separated and cyclized to afford the target chiral tetrahydroisoquinoline-1-carboxylic acid. mdpi.com

The key steps in a reported diastereoselective synthesis are outlined below:

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Petasis Reaction | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, boronic acid, glyoxylic acid | Formation of two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio. |

| 2 | Separation | Column chromatography | Isolation of pure diastereomers. |

| 3 | Cyclization/Hydrogenolysis | Transformation of the pure oxazinone diastereomer | Synthesis of the target (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with 90% enantiomeric excess. mdpi.com |

Enantioselective synthesis of isoquinoline derivatives has also been achieved through asymmetric relay catalysis, merging chiral-phosphine and gold catalysts. This method has been successfully applied to the synthesis of dihydroisoquinoline derivatives from aromatic sulfonated imines that have an alkyne moiety. The reaction proceeds under mild conditions and provides good yields with excellent enantiomeric excess.

Emerging Green Chemistry Methodologies for Isoquinoline Alkaloid Synthesis

Traditional methods for synthesizing the isoquinoline framework, such as the Bischler–Napieralski, Pomeranz–Fritsch, Pictet–Gams, and Pictet–Spengler reactions, often present challenges from a green chemistry perspective. These challenges include the use of harsh conditions, toxic reagents, and transition-metal catalysts. In response, there is a growing focus on developing more environmentally benign and sustainable synthetic routes.

Emerging green chemistry methodologies for isoquinoline alkaloid synthesis include:

Microwave-assisted synthesis: Microwave irradiation can lead to faster reaction rates, higher yields, and fewer side products compared to conventional heating methods.

Ultrasound-assisted synthesis: The use of ultrasound irradiation is another energy-efficient technique that can enhance reaction rates and yields in organic synthesis.

Visible light and photo-redox-assisted synthesis: These methods utilize light as a renewable energy source to drive chemical reactions, often under mild conditions.

Use of nanocatalysts: Nanocatalysts can offer high activity and selectivity, and their recyclable nature makes them a more sustainable option.

Electrochemical methods: Electrochemical synthesis can reduce the need for chemical oxidants and reductants, thereby minimizing waste generation.

A notable example of a greener approach is the use of a recyclable homogeneous ruthenium catalyst in polyethylene glycol (PEG-400) under microwave irradiation for the synthesis of isoquinolines and isoquinolinones. This protocol avoids the use of external oxidants and hazardous solvents, offering high yields across a broad range of substrates.

Synthesis of Structurally Related Isoquinoline-Carboxylic Acid Derivatives

Preparation of 3-Methylisoquinoline Precursors and Related Structures

The synthesis of the 3-methylisoquinoline core is a fundamental step in accessing this compound and its derivatives. Various synthetic strategies have been developed to construct this heterocyclic system.

One common approach is the Bischler-Napieralski reaction, where a 2-arylethanamine is reacted with a carboxylic acid chloride or anhydride to form an amide. This amide is then cyclized using a dehydrating agent like phosphorus pentoxide to yield a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the corresponding isoquinoline. iust.ac.ir

Another versatile method is the Pomeranz–Fritsch synthesis, which involves the reaction of a benzaldehyde with an aminoacetoaldehyde diethyl acetal in an acidic medium to form the isoquinoline ring. iust.ac.ir

More recent methods have focused on transition-metal-free approaches. For instance, the reaction of commercially available 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of LiN(SiMe3)2 and Cs2CO3, provides a straightforward and practical route to 3-aryl isoquinolines. organic-chemistry.org

Synthetic Modifications at C-3 and other Positions of Isoquinoline-7-carboxylic Acid

The functionalization of the isoquinoline ring at various positions allows for the generation of a diverse range of derivatives with potentially unique properties. The reactivity of the isoquinoline nucleus towards substitution is position-dependent.

Modification at C-3:

The C-3 position of isoquinolines is generally less reactive towards nucleophilic substitution compared to the C-1 position. However, 3-haloisoquinolines can serve as precursors for further modifications. For example, 3-bromoisoquinoline can undergo reaction with sodium amide, although its reactivity is intermediate compared to other haloisoquinolines. iust.ac.ir The introduction of a halogen at the C-3 position can be a key step for subsequent cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

The synthesis of 3-aminoisoquinolines has also been reported, providing a handle for further derivatization. acs.org

Modifications at Other Positions:

Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring portion. For instance, nitration of tetrahydroisoquinoline-carboxylic acid can be achieved by treatment with nitronium tetrafluoroborate. google.com The position of substitution is influenced by the existing substituents on the ring.

Recent advances in C-H functionalization have opened up new avenues for the regioselective modification of quinolines and isoquinolines at distal positions (C3-C8). nih.gov These methods often employ transition metal catalysis and can provide access to functionalized isoquinolines that are difficult to obtain through traditional methods.

Ester and Amide Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the 7-position of this compound is a versatile functional group that can be readily converted into esters and amides. These derivatizations are often performed to modify the physicochemical properties of the parent compound.

Esterification:

The conversion of a carboxylic acid to an ester is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol or removing water as it is formed can drive the reaction to completion. masterorganicchemistry.com

| Method | Reagents and Conditions | Notes |

| Fischer Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H2SO4, TsOH) | Best suited for simple alcohols that can be used as the solvent. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | A milder alternative for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl halide (e.g., methyl iodide), Base | Useful for preparing esters when other methods are not suitable. |

For example, methyl 3-isoquinolinecarboxylate has been synthesized and is a known compound. chemsynthesis.com

Amidation:

The direct conversion of a carboxylic acid to an amide by reaction with an amine can be challenging due to the formation of an unreactive carboxylate salt. researchgate.net Therefore, coupling agents are often employed to activate the carboxylic acid.

| Method | Reagents and Conditions | Notes |

| Coupling Agent Mediated | Amine, Coupling agent (e.g., DCC, EDC) | A widely used method in peptide synthesis and for the preparation of amides. |

| Catalytic Amidation | Amine, Catalyst (e.g., boric acid derivatives, iron catalysts) | An emerging area with a focus on developing more atom-economical and environmentally friendly methods. nih.gov |

The synthesis of isoquinoline-3-carboxamide has been documented, indicating that the carboxylic acid functionality on the isoquinoline ring is amenable to amidation. chemicalbook.com Furthermore, complex molecules incorporating isoquinoline-3-carboxylic acid moieties linked via amide bonds have been synthesized and studied for their biological activity. nih.gov

Medicinal Chemistry and Drug Discovery Research

3-Methylisoquinoline-7-carboxylic Acid as a Privileged Scaffold in Drug Design

Natural and synthetic compounds containing the isoquinoline (B145761) scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.comresearchgate.net This proven therapeutic potential underscores the "druggability" of the scaffold, which offers an accessible and well-understood platform for structural optimization through established synthetic methods. nih.gov

This compound represents a specific embodiment of this privileged scaffold. It combines the foundational isoquinoline framework with two key functional groups: a methyl group at the 3-position and a carboxylic acid at the 7-position. The carboxylic acid group, in particular, is a crucial pharmacophoric element in many drug molecules, capable of forming strong ionic and hydrogen bond interactions with biological targets. nih.govnih.gov The methyl group provides a point for further synthetic modification and can influence the molecule's steric and electronic properties. The strategic positioning of these groups on the isoquinoline core makes this compound a promising building block for developing novel therapeutic agents targeting a range of biological pathways.

Structure-Activity Relationship (SAR) Investigations of Isoquinoline Carboxylic Acid Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For isoquinoline carboxylic acid derivatives, SAR investigations focus on understanding the role of different substituents and their positioning on the heterocyclic core.

The biological potency of isoquinoline and quinoline (B57606) carboxylic acid analogues can be dramatically altered by modifying the substituents on the heterocyclic ring. Research into related quinoline-based compounds, which share structural similarities, provides a valuable model for understanding these effects. For instance, in studies of quinoline carboxylic acids as protein kinase CK2 inhibitors, specific substitutions were shown to be critical for inhibitory activity. nih.gov

The introduction of different groups at various positions on the ring system can lead to significant variations in potency, often measured by the half-maximal inhibitory concentration (IC₅₀). For example, a study on 3-quinoline carboxylic acid derivatives as CK2 inhibitors demonstrated that moving from a simple carboxylic acid to more complex derivatives, such as tetrazolo[1,5-a]quinoline-4-carboxylic acids, could yield compounds with IC₅₀ values in the low micromolar range. nih.gov The most active compounds in this series featured specific amino substitutions, highlighting the importance of this functional group for enhancing potency. nih.gov

Similarly, research on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors identified the 8-hydroxy-quinoline 7-carboxylic acid moiety as a crucial pharmacophore for activity. nih.gov The potency of these inhibitors was modulated by the addition of various groups, such as styryl and carboxamide functionalities at the 2-position of the quinoline ring. nih.gov

Table 1: SAR of Quinoline Carboxylic Acid Analogues as CK2 Inhibitors

This table illustrates the impact of substituent modifications on the inhibitory potency (IC₅₀) against protein kinase CK2. Data is derived from studies on various quinoline carboxylic acid derivatives.

| Compound Scaffold | Key Substituents | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2-Aminoquinoline-3-carboxylic acid | Amide derivatives | Protein Kinase CK2 | 0.65 - 18.2 | nih.gov |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | Varying substitutions | Protein Kinase CK2 | 0.82 - 15.6 | nih.gov |

| 2-Chloroquinoline-3-carboxylic acid | Amide derivatives | Protein Kinase CK2 | > 20 | nih.gov |

The three-dimensional shape (conformation) and bulk (steric properties) of a molecule are critical determinants of its ability to bind effectively to a biological target. nih.gov For isoquinoline-based ligands, the planar nature of the bicyclic ring system provides a rigid scaffold, but the orientation of substituents can significantly influence binding affinity.

Molecular modeling studies on quinoline derivatives have shown that specific interactions within the ATP-binding pocket of kinases are essential for inhibitory activity. For example, the 8-hydroxy-quinoline 7-carboxylic acid scaffold was modeled to interact with key amino acid residues, Asp186 and Lys67, in the Pim-1 kinase active site. nih.gov The precise fit and orientation within this pocket are governed by the molecule's conformation.

Steric hindrance can also play a major role. The introduction of bulky substituents can prevent the ligand from adopting the optimal conformation for binding or may clash with residues in the target's binding site, thereby reducing potency. researchgate.net Conversely, in some cases, larger groups may be well-tolerated if they can occupy available space and form favorable interactions. researchgate.net The strain energy of a ligand, which is the energy required to force it into its binding conformation, is another critical factor; ligands with lower strain energy upon binding tend to exhibit higher affinity. nih.gov Therefore, designing potent inhibitors requires a careful balance of substituent size and flexibility to ensure a low-energy, high-affinity binding pose.

Bioisosteric Strategies for Carboxylic Acid Replacement in Isoquinoline Scaffolds

A variety of functional groups have been developed as effective bioisosteres for carboxylic acids. nih.govenamine.net These surrogates are designed to replicate the acidic and hydrogen-bonding characteristics of the -COOH group. Common examples include tetrazoles, hydroxamic acids, acyl sulfonamides, and various other acidic heterocycles like 3-hydroxyisoxazoles. nih.govenamine.netnih.gov

The selection of a bioisostere is context-dependent, aiming to maintain or improve biological activity while enhancing physicochemical properties. nih.gov For instance, the 1H-tetrazole ring is a classical bioisostere for a carboxylic acid because it has a similar pKa and planar geometry, allowing it to engage in comparable interactions with a target protein. openaccessjournals.comcambridgemedchemconsulting.com

The synthesis of these surrogates within the 3-methylisoquinoline (B74773) framework would typically start from a precursor molecule, such as an aldehyde or nitrile derivative of 3-methylisoquinoline. For example, a 5-substituted-1H-tetrazole, a common carboxylic acid bioisostere, can be synthesized from the corresponding nitrile compound. nih.gov Other approaches involve multi-step synthetic sequences to build the desired heterocyclic bioisostere onto the isoquinoline core. thieme.commnstate.edu

Table 2: Common Bioisosteres for Carboxylic Acids

This table presents a selection of functional groups commonly used as bioisosteric replacements for carboxylic acids in drug design, along with their key characteristics.

| Bioisostere | Key Features | Potential Advantages over -COOH | Reference |

|---|---|---|---|

| 1H-Tetrazole | Planar, acidic (pKa ~4.5), metabolically stable | Improved metabolic stability, similar pKa | cambridgemedchemconsulting.com |

| Acyl Sulfonamide | Non-planar, acidic, H-bond donor/acceptor | Can alter physicochemical properties and binding interactions | nih.gov |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ~4-5) | Can improve brain penetration in some cases | nih.gov |

| Hydroxamic Acid | Metal-chelating properties, H-bond donor/acceptor | Can offer different binding modes, may be more resistant to hydrolysis | openaccessjournals.comcambridgemedchemconsulting.com |

Pharmacokinetic Impact: Replacing a carboxylic acid can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Carboxylic acids are often ionized at physiological pH, which can limit their ability to cross cell membranes and may lead to high plasma protein binding. nih.gov A successful bioisosteric replacement can result in a less acidic or even neutral compound, potentially improving cell permeability and oral bioavailability. nih.govopenaccessjournals.com Furthermore, this modification can block or alter sites of metabolic transformation, such as acyl-glucuronidation, which can lead to the formation of reactive metabolites. nih.gov For example, replacing a metabolically vulnerable site with a more stable group, like substituting hydrogen with deuterium, can slow the rate of metabolic modification and improve the drug's half-life. nih.gov

Pharmacodynamic Impact: Bioisosteric replacement can also fine-tune a molecule's pharmacodynamic properties, such as potency and selectivity. researchgate.net While the aim is often to maintain the critical interactions of the original carboxylic acid, the new functional group may form slightly different or additional interactions with the target protein. This can sometimes lead to an increase in binding affinity and potency. nih.gov The altered electronic and steric profile of the bioisostere can also influence selectivity, potentially leading to a compound that binds more specifically to the desired target over off-targets, thereby improving its therapeutic window. researchgate.net However, the outcome is not always predictable, and occasionally, isosteric replacements can lead to derivatives with different or even opposite pharmacological effects. nih.gov

Investigations into Biological Activity and Molecular Mechanisms

Spectrum of Biological Activities Associated with Isoquinoline-Carboxylic Acid Derivatives

Isoquinoline-carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutic agents. These activities span from combating microbial infections and cancer to modulating inflammatory responses and protecting the nervous system.

Antimicrobial and Antifungal Potentials

Derivatives of isoquinoline-carboxylic acid have shown notable potential as antimicrobial agents. For instance, isoquinoline-3-carboxylic acid has demonstrated significant in vitro antibacterial activity against several plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values ranging from 8.38 to 17.35 μg/mL. nih.gov The broader class of quinoline-carboxylic acids has also been extensively studied for its potent antibacterial effects against both gram-negative and gram-positive bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. ilo.orgmdpi.com

The mechanism of antibacterial action for some quinolone-carboxylic acid derivatives involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. mdpi.com This inhibition disrupts essential cellular processes, leading to bacterial cell death.

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Isoquinoline-3-carboxylic acid | Plant pathogenic bacteria (e.g., Ralstonia solanacearum, Acidovorax citrulli) | Significant in vitro antibacterial activity (EC50: 8.38-17.35 μg/mL) | nih.gov |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, Staphylococcus aureus | Potent in vitro antimicrobial activity | ilo.org |

| New quinolone-carboxylic acid derivatives (e.g., norfloxacin, ciprofloxacin) | Enteric gram-negative bacteria, Pseudomonas aeruginosa, gram-positive bacteria | Potent antibacterial activity | mdpi.com |

Anticancer and Antitumor Properties

The anticancer potential of isoquinoline and quinoline-carboxylic acid derivatives is a significant area of research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov For example, certain quinoline-carboxylic acid derivatives have displayed remarkable growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cells. nih.gov Specifically, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid have been noted for their antiproliferative effects. nih.gov

Studies have explored the synthesis of novel derivatives, such as 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which have shown promising anticancer activity. mdpi.com Furthermore, isoquinoline alkaloids, a broader class that includes these derivatives, are known to induce cell death in various cancer cell lines through mechanisms like cell cycle arrest, apoptosis, and autophagy. nih.govnih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-2-carboxylic acid, Quinoline-3-carboxylic acid, Quinoline-4-carboxylic acid | Mammary (MCF7), Cervical (HeLa) | Significant growth inhibition | nih.gov |

| 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Breast cancer cells | Anticancer activity | mdpi.com |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | MLLr leukemic cell lines | Potent inhibitory activity | frontiersin.org |

| Isoquinoline alkaloids | Various cancer cell lines | Induction of cell cycle arrest, apoptosis, and autophagy | nih.govnih.gov |

Anti-inflammatory and Immunomodulatory Effects

Isoquinoline-carboxylic acid derivatives have also been investigated for their anti-inflammatory properties. Amidic derivatives of N-methyl-isoquinolin-1(2H)-one-4-carboxylic acid and isocoumarin-4-carboxylic acid have been evaluated for their analgesic, anti-inflammatory, and antipyretic activities. nih.gov In studies using mouse macrophages, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid demonstrated appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models. nih.gov

These compounds have been observed to suppress the production of pro-inflammatory mediators. The anti-inflammatory actions of some isoquinoline derivatives are thought to be mediated through the inhibition of key signaling pathways involved in the inflammatory response. nih.gov

Neuroprotective and Central Nervous System Activities

The neuroprotective potential of isoquinoline and quinoline (B57606) derivatives is an emerging area of interest. nih.govnih.gov These compounds are being explored for their potential in treating neurodegenerative diseases. researchgate.netnih.gov Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms, including the reduction of oxidative stress and the regulation of autophagy. nih.govmdpi.com

Amidic derivatives of isoquinoline-carboxylic acids have also been investigated for their effects on the central nervous system. nih.gov Furthermore, certain quinoline derivatives are being studied as potential inhibitors of enzymes like monoamine oxidase and cholinesterase, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease. researchgate.netnih.gov

Antiviral Activities, Including HIV-1 Integrase Inhibition

A particularly significant biological activity of isoquinoline and quinoline derivatives is their antiviral potential, especially as inhibitors of HIV-1 integrase. nih.gov This enzyme is crucial for the replication of the HIV-1 virus. Allosteric HIV-1 integrase inhibitors (ALLINIs) that possess an isoquinoline ring system have been synthesized and shown to potently inhibit the virus. nih.govnih.gov These inhibitors function by binding to a site on the integrase enzyme that is distinct from the active site, inducing aberrant multimerization of the enzyme and thereby blocking its function. mdpi.comnih.govnih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies have been instrumental in elucidating the molecular mechanisms that underpin the diverse biological activities of isoquinoline-carboxylic acid derivatives.

The anti-inflammatory effects of certain isoquinoline derivatives have been linked to the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov By blocking this pathway, these compounds can reduce the production of pro-inflammatory mediators in microglial cells. nih.gov

The anticancer mechanisms of this class of compounds are multifaceted. Isoquinoline alkaloids have been shown to exert their effects by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy. nih.govnih.gov At the molecular level, these actions can be attributed to their ability to bind to nucleic acids and proteins, as well as inhibit the activity of crucial enzymes. nih.gov For instance, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer. frontiersin.org

In the context of neuroprotection , isoquinoline alkaloids have been found to regulate ion channels, such as Ca²⁺ and K⁺ channels, to maintain cellular homeostasis and reduce neuronal damage. mdpi.com They also combat oxidative stress, a key factor in neurodegeneration, and can modulate autophagy processes within neuronal cells. nih.govmdpi.com

The antiviral mechanism of action, particularly against HIV-1, has been well-characterized for some isoquinoline-based allosteric integrase inhibitors. These compounds bind to the integrase dimer interface, which is a different location from the enzyme's active site. nih.govnih.gov This binding event triggers an abnormal, higher-order multimerization of the integrase enzyme, rendering it inactive and unable to facilitate the integration of the viral DNA into the host genome. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., HIV-1 Integrase, CK2, Lactate (B86563) Dehydrogenase)

No published data were found detailing the inhibitory activity of 3-Methylisoquinoline-7-carboxylic acid against key enzymes such as HIV-1 integrase, casein kinase 2 (CK2), or lactate dehydrogenase (LDH). Consequently, inhibitory concentrations (e.g., IC50 values) or kinetic data for this specific compound are not available.

Receptor Binding and Allosteric Modulation Studies

There is no information available in the public domain regarding the binding affinity of this compound to any specific receptors. Studies on its potential as a positive or negative allosteric modulator have not been reported.

Interactions with Key Cellular Pathways and Processes

Scientific literature lacks any description of studies investigating the effects of this compound on specific cellular signaling pathways or other cellular processes.

Cell-Based Assays for Efficacy and Target Engagement

No data from cell-based assays that would demonstrate the efficacy of this compound or confirm its engagement with a specific biological target could be located.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is instrumental in drug design for assessing the binding affinity of a compound and understanding its binding mode within the active site of a biological target. nih.govnih.gov The process involves positioning the ligand into the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as binding energy. nih.gov

For classes of compounds like isoquinoline (B145761) and quinoline (B57606) derivatives, molecular docking studies have been employed to explore their potential as inhibitors of various enzymes, such as kinases and leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, which are essential for inhibitory activity. nih.gov For instance, docking simulations of isoquinoline derivatives into the LAP active site have been performed to explore the possible binding modes and confirm that antiproliferative activity is related to LAP inhibition. nih.gov

While this methodology is highly applicable to the isoquinoline scaffold, specific molecular docking studies for 3-Methylisoquinoline-7-carboxylic acid are not prominently available in the reviewed scientific literature. However, an illustrative representation of typical results from such a study on a related compound is shown below.

Table 1: Illustrative Molecular Docking Results for an Isoquinoline-based Inhibitor

| Target Protein | Scoring Function | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein Kinase | Mathematical Algorithm | -9.22 | Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Hydrophobic | |||

| Amino Acid 3 | π-π Stacking | |||

| Leucine Aminopeptidase | Mathematical Algorithm | -8.50 | Gly362 | Hydrogen Bond |

| Metal Ion | Coordination |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide deep insights into a compound's structure, stability, and reactivity based on the principles of quantum mechanics. osti.govosti.gov Such calculations can determine optimized molecular geometries, the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and dipole moments. aip.orgnih.gov

Studies on aromatic carboxylic acids have utilized high-level quantum chemical calculations to determine their planar equilibrium structures, relative energies, and electric dipole moments. aip.orgnih.gov These theoretical calculations are often validated by comparing them with experimental data, for example, from microwave spectroscopy, to ensure their reliability. aip.orgnih.gov For complex molecules, these computational approaches can predict properties like pKa values by using a combination of DFT and a polarizable continuum solvent model, which is crucial for understanding a compound's behavior in a biological environment. osti.govosti.govrsc.org

Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound are not extensively documented in the searched literature. Nevertheless, the types of data typically generated from such an analysis are illustrated in the table below.

Table 2: Typical Properties Determined by Quantum Chemical Calculations

| Property | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability and chemical reactivity |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to molecular stability and excitability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Electrostatic Potential | Maps charge distribution on the molecular surface | Identifies sites for electrophilic and nucleophilic attack |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By generating molecular descriptors that quantify physicochemical properties, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the design of more potent compounds. mdpi.com

This approach has been successfully applied to various scaffolds, including quinoline derivatives, to develop models that predict their inhibitory activity against targets like protein kinases. mdpi.comnih.gov Both 2D and 3D-QSAR models are developed using machine learning or statistical methods and are rigorously validated to ensure their predictive power, often using metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). mdpi.comnih.gov A robust QSAR model can elucidate the key structural features that are either beneficial or detrimental to a compound's activity. mdpi.com

While QSAR is a powerful and relevant tool for optimizing lead compounds based on the isoquinoline carboxylic acid scaffold, a specific QSAR model for this compound has not been identified in the reviewed literature. The key components involved in developing a QSAR model are outlined in the illustrative table below.

Table 3: Components of a Typical QSAR Study

| Component | Example | Purpose |

| Molecular Descriptors | 2D/3D Descriptors (e.g., LogP, molecular weight, surface area) | Quantify the physicochemical and structural features of the molecules. |

| Machine Learning Method | k-Nearest Neighbors (KNN), Gradient Boosting, Neural Networks | To build a mathematical model correlating descriptors with biological activity. nih.gov |

| Statistical Validation | R², RMSE, Q² | To assess the statistical significance and predictive ability of the model. nih.gov |

| Model Application | Predictive Design | To predict the activity of new compounds and guide the synthesis of more effective molecules. |

In Silico Prediction of Molecular Properties for Optimization (e.g., topological polar surface area, lipophilicity)

In silico tools are routinely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds from their structure alone. sci-hub.se This early assessment of drug-likeness and pharmacokinetic profiles helps to prioritize candidates and reduce late-stage failures. springernature.com Key molecular properties predicted by these tools include topological polar surface area (TPSA) and lipophilicity (logP).

TPSA is calculated from the surface contributions of polar fragments and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. youtube.com Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical factor influencing a compound's solubility, permeability, and metabolic stability. youtube.com Other important descriptors include the number of hydrogen bond donors and acceptors and the number of rotatable bonds, which are components of widely used drug-likeness filters like Lipinski's Rule of Five. youtube.com Various web-based tools, such as SwissADME and ADMETlab, provide free access to these predictive models. sci-hub.seyoutube.comayushcoe.in

For this compound, several key molecular properties have been computationally predicted.

Table 4: Predicted Molecular Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | Influences membrane permeability and oral bioavailability. |

| Lipophilicity (LogP) | 2.24 | Affects solubility, absorption, and distribution. |

| Hydrogen Bond Acceptors | 2 | Important for receptor binding and solubility. |

| Hydrogen Bond Donors | 1 | Important for receptor binding and solubility. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Emerging Applications and Material Science Relevance

Role in Catalysis and Coordination Chemistry

The molecular architecture of 3-methylisoquinoline-7-carboxylic acid inherently suggests its utility as a ligand in coordination chemistry, which can lead to the formation of catalytically active metal complexes. The isoquinoline (B145761) ring possesses a nitrogen atom with a lone pair of electrons, and the carboxylic acid group has two oxygen atoms, all of which can act as coordination sites for metal ions. acs.org The ability of carboxylate ligands to coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions, allows for the construction of diverse coordination complexes. acs.org

Although direct studies on the catalytic applications of this compound are not extensively documented, research on related isoquinoline and quinoline (B57606) carboxylic acid derivatives provides strong evidence for its potential. For instance, complexes of isoquinoline carboxylic acids have been investigated for their catalytic activity. The combination of a rigid heterocyclic structure and a versatile coordinating carboxylic acid group can lead to the formation of stable and reactive metal centers suitable for various catalytic transformations. Recent studies have highlighted the use of 3d-transition-metal catalysts in the synthesis of isoquinoline derivatives, underscoring the intimate relationship between transition metals and the isoquinoline scaffold in catalysis. bohrium.comresearchgate.net

The coordination of this compound to a metal ion can influence the electronic properties and steric environment of the metal center, thereby tuning its catalytic activity. The methyl group at the 3-position can also play a role in the steric hindrance around the coordination sphere, potentially influencing the selectivity of catalytic reactions.

Table 1: Comparison of Coordination Properties of Related Carboxylic Acid Ligands

| Ligand Name | Metal Ions Coordinated | Coordination Modes | Reference |

| 8-Hydroxyquinoline-2-carboxylic acid | Mg(II), Ca(II), Sr(II), Ba(II), La(III), Gd(III), Cu(II), Zn(II), Cd(II), Pb(II) | Tridentate | chemscene.com |

| Transition metal carboxylate complexes | Various transition metals | κ¹- (O-monodentate), κ² (O,O-bidentate), bridging | acs.org |

Potential in Material Science and Chemical Sensing

The bifunctional nature of this compound makes it a promising candidate for the development of novel materials with tailored properties and for applications in chemical sensing.

The field of material science has seen a surge in the development of metal-organic frameworks (MOFs), which are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Carboxylic acids are a common class of organic linkers used in the synthesis of MOFs. researchgate.netnih.gov The presence of both a carboxylic acid group and a nitrogen-containing heterocyclic ring in this compound makes it a suitable building block for constructing new MOFs. The isoquinoline moiety can introduce specific functionalities and porosity into the resulting framework, which could be exploited for applications in gas storage, separation, and catalysis. The synthesis of UiO-66-type MOFs using isophthalic acid, a dicarboxylic acid, demonstrates the feasibility of incorporating aromatic carboxylic acids into stable framework structures. nih.gov

In the realm of chemical sensing, isoquinoline and its derivatives are known to exhibit fluorescence. researchgate.netnih.govnih.gov This intrinsic property can be harnessed for the development of fluorescent chemical sensors. The binding of a target analyte, such as a metal ion or a small organic molecule, to the this compound molecule can modulate its fluorescent properties, leading to a detectable signal. For example, the fluorescence of quinoline derivatives has been shown to be enhanced upon protonation or coordination to metal ions like zinc. researchgate.netacs.org This suggests that this compound could be developed into a fluorescent sensor where the interaction with an analyte through either the carboxylic acid group or the isoquinoline nitrogen alters the fluorescence emission.

Table 2: Photophysical Properties of a Related Fluorescent Isoquinoline Derivative

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | Not Specified | 0.479 | nih.gov |

Conclusion and Future Research Perspectives

Identification of Research Gaps and Unexplored Avenues for 3-Methylisoquinoline-7-carboxylic Acid

A thorough review of the current scientific literature reveals a significant research gap concerning this compound. While the broader class of isoquinoline (B145761) carboxylic acids has been investigated for various applications, including as anticancer and antimicrobial agents, this particular substituted derivative remains largely unstudied. nih.govsemanticscholar.org The primary and most evident research gap is the near-complete absence of data on its synthesis, physicochemical properties, and biological activity.

Future research should, therefore, commence with the fundamental exploration of this compound. Key unexplored avenues include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis is the first critical step. While classical methods for isoquinoline synthesis exist, modern, more efficient strategies could be adapted for this specific target.

Physicochemical Characterization: Comprehensive analysis of its structural and electronic properties, solubility, and stability is required. This foundational data is essential for any subsequent application-oriented research.

Biological Screening: Given the diverse bioactivities of related isoquinoline structures, this compound should be subjected to broad-based biological screening. semanticscholar.org As indicated by studies on similar scaffolds, potential areas of interest include its cytotoxic effects on various cancer cell lines, its activity against a panel of pathogenic bacteria and fungi, and its potential to inhibit specific enzymes. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Assuming initial biological activity is identified, the synthesis and evaluation of a library of related analogs would be a crucial next step. By modifying the methyl and carboxylic acid groups, or by adding substituents to other positions of the isoquinoline ring, valuable SAR data could be generated to optimize potency and selectivity.

The table below outlines potential initial research projects to address these gaps.

| Research Area | Specific Objective | Potential Significance |

| Synthetic Chemistry | Develop a high-yield, scalable synthesis of this compound. | Enable further chemical and biological studies. |

| Analytical Chemistry | Fully characterize the compound using NMR, MS, IR, and X-ray crystallography. | Provide foundational data for quality control and structural understanding. |

| Pharmacology/Biology | Screen for anticancer, antimicrobial, and anti-inflammatory activity. | Identify potential therapeutic applications. |

| Medicinal Chemistry | Synthesize and test derivatives to establish structure-activity relationships. | Lead to the development of optimized, more potent compounds. |

Prospects for Interdisciplinary Collaboration in Isoquinoline Carboxylic Acid Research

The exploration of a novel compound like this compound is an endeavor that would greatly benefit from interdisciplinary collaboration. The complexity of modern drug discovery and materials science necessitates the integration of expertise from various scientific fields. hilarispublisher.com Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 85% of biologically active compounds containing a heterocycle, and approximately 60% of unique small-molecule drugs containing a nitrogen heterocycle. benthamscience.comnih.gov

Future research on isoquinoline carboxylic acids can be significantly enhanced through the following collaborations:

Synthetic and Computational Chemistry: Computational chemists can model the properties of this compound and its derivatives, predicting their binding affinity to various biological targets. This in silico screening can help prioritize synthetic targets for organic chemists, making the research process more efficient.

Chemistry and Biology/Pharmacology: Synthetic chemists can provide pure, well-characterized compounds to biologists and pharmacologists for biological testing. The feedback from these biological assays is then used to guide the design and synthesis of the next generation of molecules, creating a synergistic research cycle.

Materials Science and Chemistry: Beyond medicine, isoquinoline derivatives have applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com Collaborations between chemists and materials scientists could explore the potential of this compound in these areas.

The following table illustrates potential collaborative frameworks.

| Collaborating Disciplines | Joint Research Focus | Expected Outcome |

| Synthetic Chemistry & Computational Chemistry | In silico prediction of biological targets and ADMET properties. | Prioritized list of derivatives for synthesis. |

| Chemistry & Pharmacology | Iterative cycle of synthesis and biological testing (e.g., anticancer assays). | Identification of lead compounds with high efficacy and low toxicity. nih.gov |

| Chemistry & Materials Science | Investigation of photophysical properties (fluorescence, phosphorescence). | Development of novel functional materials or biological imaging agents. mdpi.com |

Advancements in Synthetic Methodologies for Novel Isoquinoline Architectures

The synthesis of the isoquinoline core has been a topic of interest for over a century, with classical methods like the Bischler-Napieralski and Pictet-Spengler reactions being foundational. mdpi.comrsc.org However, recent years have witnessed a surge in the development of more efficient, atom-economical, and versatile synthetic strategies. nih.govrsc.org These modern methodologies offer powerful tools for the construction of complex and functionally diverse isoquinoline architectures, which could be readily applied to the synthesis of this compound and its derivatives.

Notable advancements in isoquinoline synthesis include:

Transition-Metal-Catalyzed C-H Activation: This has become a powerful strategy for constructing the isoquinoline scaffold. Catalysts based on rhodium, palladium, ruthenium, and cobalt enable the direct annulation of arenes with alkynes, offering a highly efficient and modular approach to substituted isoquinolines. nih.govresearchgate.net This method avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Photoredox and Electrochemical Methods: Visible-light-mediated photoredox catalysis and electrochemistry offer mild and environmentally friendly alternatives for C-H functionalization and cyclization reactions to form isoquinoline rings. ijpsjournal.commdpi.com These methods often proceed at room temperature and exhibit high functional group tolerance.

Cascade and Domino Reactions: One-pot reactions where multiple bonds are formed in a single sequence have been developed to rapidly build complex isoquinoline-fused systems. mdpi.com For example, copper-catalyzed cascade reactions can lead to the formation of three new C-N bonds in one pot. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many isoquinoline syntheses, making it a valuable tool for rapid library synthesis in medicinal chemistry. nih.gov

These advanced synthetic methods provide a robust toolbox for future research on this compound, enabling not only its initial synthesis but also the efficient creation of a diverse library of analogs for comprehensive biological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Methylisoquinoline-7-carboxylic acid, and what critical reaction conditions require optimization?

- Answer : Synthesis typically involves multi-step organic reactions such as cyclization of substituted precursors. For example, Bischler-Napieralski cyclization (using POCl₃ as a catalyst) under anhydrous conditions (110–130°C, 6–12 hours) is effective for related isoquinoline derivatives . Key parameters include catalyst concentration, temperature stability (±2°C), and protecting group strategies for the carboxylic acid moiety. Yield optimization requires iterative adjustments of stoichiometric ratios between amine precursors and acylating agents .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Answer : A combination of ¹H/¹³C NMR (to analyze proton environments and carbon frameworks), FT-IR (to identify carboxylic acid C=O stretching at ~1700 cm⁻¹), and HRMS (for molecular ion validation) is critical. X-ray crystallography resolves positional isomerism in crystalline forms, as demonstrated for structurally similar compounds . For NMR interpretation, downfield shifts (δ 8.5–9.0 ppm in DMSO-d₆) near the electron-withdrawing carboxylic group are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (nitrile gloves, splash goggles, lab coats) and conduct procedures in fume hoods. Storage in desiccated environments (2–8°C) prevents moisture-induced degradation . Waste must be neutralized (pH 6–8) before disposal through approved hazardous waste channels. Secondary containment is critical during solvent removal steps .

Advanced Research Questions

Q. How can researchers optimize synthesis yield while minimizing byproducts in this compound production?

- Answer : Employ Design of Experiments (DoE) to evaluate interactions between temperature, catalyst concentration, and reaction time. Fractional factorial designs (as used in aspirin synthesis studies) identify critical parameters affecting purity . Kinetic studies show maintaining 120–125°C reduces dimerization byproducts. Advanced purification via pH-dependent crystallization (isolating zwitterionic forms at pH 4–5) achieves >98% purity, validated by HPLC-UV (254 nm) .

Q. What analytical strategies resolve contradictory biological activity data for this compound derivatives?

- Answer : Follow COSMOS-E guidelines for meta-analysis of observational studies . Standardize assay conditions (cell line authentication, serum controls). Use saturation transfer difference (STD) NMR to validate direct target engagement. Molecular dynamics simulations (100 ns trajectories) explain IC₅₀ discrepancies by revealing conformational selection mechanisms, as shown for chlorinated quinoline derivatives . Re-evaluate dose-response under unified protocols (e.g., CLSI M07-A10) .

Q. How should stability-indicating methods be developed for this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies per ICH Q1A(R2) guidelines: thermal (40–60°C), photolytic (1.2 million lux hours), and hydrolytic (pH 3–9) stress testing. UPLC-PDA with charged aerosol detection (CAD) separates degradation products, achieving >99.5% main peak purity . Use Arrhenius modeling with ≥3 temperature points (4°C, 25°C, 40°C) and monitor dimerization rates at >60% relative humidity .

Methodological Notes

- Error Analysis : Systematic errors (e.g., calibration drift in HPLC) require instrument validation, while random errors (e.g., weighing variability) demand triplicate measurements .

- Data Contradictions : Apply sensitivity analyses to isolate confounding variables in bioactivity studies, leveraging systematic review frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.